Methyl 2-hydroxy-5-nitronicotinate
Description
Methyl 2-hydroxy-5-nitronicotinate is a chemical compound with the molecular formula C7H6N2O5. It is also known by its IUPAC name, 3-pyridinecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester . This compound is a derivative of nicotinic acid and features a nitro group at the 5-position and a hydroxyl group at the 2-position on the pyridine ring.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMMETCUQGSGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856579-28-7 | |
| Record name | Methyl 2-hydroxy-5-nitronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-nitronicotinate typically involves the esterification of 2-hydroxy-5-nitronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and optimize yield. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 2-oxo-5-nitronicotinic acid methyl ester.
Reduction: Methyl 2-hydroxy-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-5-nitronicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-5-aminonicotinate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-hydroxy-5-chloronicotinate: Similar structure but with a chlorine atom instead of a nitro group.
Methyl 2-hydroxy-5-bromonicotinate: Similar structure but with a bromine atom instead of a nitro group.
Uniqueness
Methyl 2-hydroxy-5-nitronicotinate is unique due to the presence of both a hydroxyl and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-hydroxy-5-nitronicotinate (MHNN), a compound with the molecular formula C₇H₆N₂O₅, has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₇H₆N₂O₅
- Molecular Weight: Approximately 198.13 g/mol
- Melting Point: 161-164 °C
MHNN features a pyridine ring substituted with hydroxy and nitro groups, which contribute to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that MHNN exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In one study, MHNN was tested against these pathogens at concentrations of 0.05% and 0.1%, demonstrating a notable reduction in bacterial growth over time. The optical density measurements indicated a decrease in microbial proliferation, suggesting its potential as an antimicrobial agent in food preservation and pharmaceuticals.
Anti-inflammatory Effects
MHNN has also been investigated for its anti-inflammatory properties. The compound's mechanism may involve the modulation of inflammatory pathways through the reduction of the nitro group, leading to the formation of reactive intermediates that interact with cellular components. This interaction can potentially reduce pro-inflammatory cytokine production and alleviate inflammation-related symptoms.
The biological activity of MHNN is primarily attributed to its structural features:
- Nitro Group Reduction: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, influencing various biological pathways.
- Hydroxyl Group Interactions: The hydroxyl group can participate in hydrogen bonding, enhancing the compound's reactivity and interaction potential within biological systems .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-hydroxy-3-nitronicotinate | Different nitro group position | Varies in reactivity |
| Methyl 2-hydroxy-5-aminonicotinate | Amino group instead of nitro | Potentially different biological effects |
| Methyl 2-hydroxy-5-chloronicotinate | Chloride substitution | Unique electronic effects |
MHNN's specific substitution pattern imparts distinct chemical and biological properties that are leveraged in various applications .
Case Studies and Research Findings
-
Antimicrobial Testing:
A study evaluated the antimicrobial efficacy of MHNN against multiple bacterial strains, revealing a significant reduction in growth rates at varying concentrations. The results supported its potential use as a preservative in food products . -
Inflammation Modulation:
Another research effort focused on the anti-inflammatory effects of MHNN, demonstrating its ability to modulate inflammatory responses in cell cultures. This finding highlights its therapeutic potential in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
